

Unraveling Platensimycin: A Technical Guide to its Structure Elucidation and Stereochemistry

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Compound of Interest

Compound Name: *Platensimycin*

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Introduction

Platensimycin, a novel natural product isolated from *Streptomyces platensis*, has garnered significant attention in the scientific community due to its potent, broad-spectrum antibiotic activity against various drug-resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA). Its unique mode of action, the inhibition of bacterial fatty acid synthesis (FASII) by targeting the FabF/B enzymes, presents a promising avenue for the development of new antibacterial agents.^{[1][2][3]} This technical guide provides an in-depth analysis of the pivotal experiments and data that led to the complete elucidation of **platensimycin**'s complex structure and absolute stereochemistry, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Initial Characterization

Platensimycin was first isolated from the fermentation broth of *Streptomyces platensis* (strain MA7327) through a multi-step purification process. The producing organism was cultivated in a production medium, and the resulting whole broth was extracted with methyl ethyl ketone. The organic extract was concentrated and subjected to further purification.

Experimental Protocols

Isolation and Purification:

A two-step process was employed for the isolation of **platensimycin**. The initial capture step was followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.^[1]

Planar Structure Determination via Spectroscopic Methods

The planar structure of **platensimycin** was established through a combination of mass spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) established the molecular formula of **platensimycin** as $C_{24}H_{27}NO_7$.^[4]

NMR Spectroscopy: A comprehensive set of NMR experiments, including 1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the intricate carbon skeleton and the connectivity of the atoms. These analyses revealed two main structural components: a highly substituted aromatic moiety and a complex tetracyclic "cage" domain, linked by an amide bond.^[3]

Data Presentation

Table 1: 1H and ^{13}C NMR Data for **Platensimycin**

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, Multiplicity, J in Hz)
Aromatic Moiety		
1'	115.7	
2'	158.5	
3'	107.5	
4'	158.8	
5'	110.4	6.55 (d, 8.9)
6'	127.7	7.61 (d, 8.9)
7' (COOH)	174.9	
Amide Linker		
1" (C=O)	175.2	
2" (CH ₂)	32.2	
3" (CH ₂)	32.6	
Tetracyclic Cage		
1	47.2	2.43 (br s)
2	41.2	1.89 (m), 1.81 (br d, 11.2)
3	76.9	4.47 (br s)
4	87.3	
5	55.4	2.20 (t, 6.3)
6	129.9	5.93 (d, 9.8)
7	154.4	6.37 (d, 9.8)
8	203.7	
9	46.6	
10	45.5	

11	43.5	1.81 (br d, 11.2)
12	47.0	
13	1.71 (br d, 10.5)	
14		
15 (CH ₃)	23.7	1.40 (s)
16 (CH ₃)	24.9	1.14 (s)

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used. The numbering scheme is based on published literature.

Elucidation of Stereochemistry

The determination of the absolute stereochemistry of **platensimycin**'s multiple chiral centers was a critical and challenging aspect of its structure elucidation. This was ultimately achieved through X-ray crystallographic analysis of a heavy-atom derivative.

Derivatization and X-ray Crystallography

To facilitate X-ray crystallographic analysis and apply the heavy atom method for absolute stereochemistry determination, a bromo-derivative of **platensimycin** was synthesized.

Experimental Protocols

Preparation of the Bromo-derivative: The details of the synthesis of the bromo-derivative were not extensively published in the initial communication but involved the selective bromination of the aromatic ring.

X-ray Crystallographic Analysis:

A single crystal of the bromo-**platensimycin** derivative was subjected to X-ray diffraction analysis. The resulting diffraction data allowed for the unambiguous determination of the three-dimensional arrangement of the atoms in the molecule, including the relative stereochemistry of all chiral centers. The presence of the bromine atom enabled the determination of the absolute configuration using anomalous dispersion.

Data Presentation

Table 2: Crystallographic Data for the Bromo-derivative of **Platensimycin**

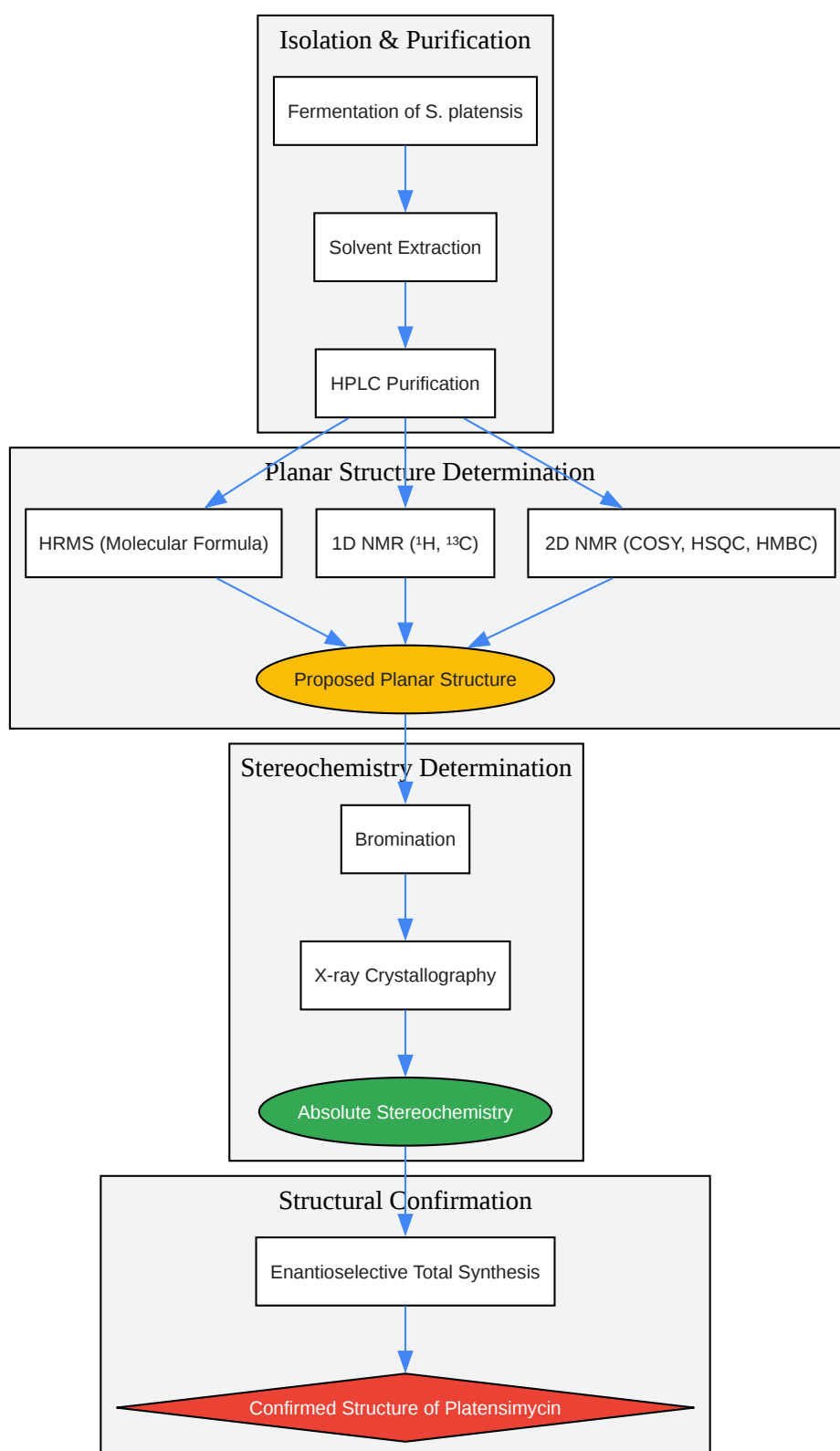
Parameter	Value
Chemical Formula	C ₂₄ H ₂₆ BrNO ₇
Formula Weight	520.38
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.176(4)
b (Å)	11.376(5)
c (Å)	19.084(8)
V (Å ³)	2211.1(16)
Z	4
ρ_{calc} (g/cm ³)	1.562
Flack Parameter	-0.02(3)

Data obtained from the supporting information of the original structure elucidation publication.
[\[5\]](#)

The determined absolute stereochemistry was later unequivocally confirmed through the enantioselective total synthesis of (-)-**platensimycin**.[\[6\]](#)

Logical Workflow of Structure Elucidation

The process of determining the complete structure of **platensimycin** followed a logical and systematic progression of experiments. This workflow is visualized in the following diagram.

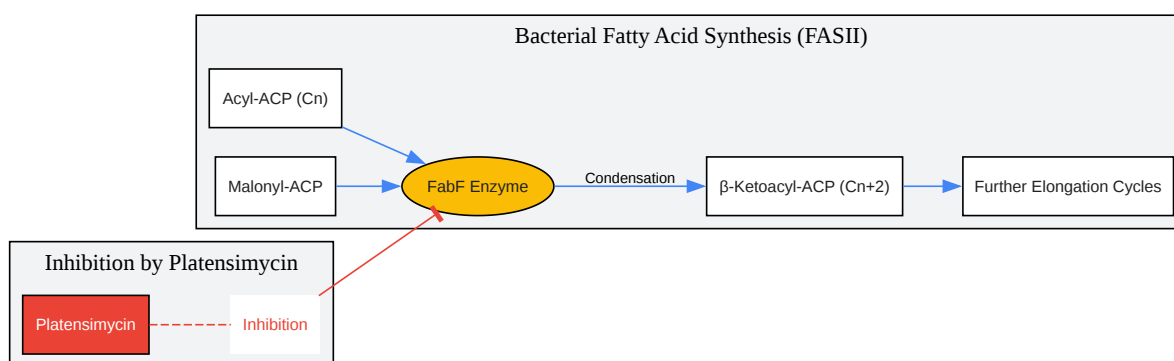


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Caption: Workflow for the structure elucidation of **platensimycin**.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Platensimycin exerts its antibacterial effect by inhibiting the FabF enzyme, a key component of the type II fatty acid synthase (FASII) system in bacteria. This pathway is responsible for the biosynthesis of essential fatty acids that are vital for bacterial membrane formation and survival. The diagram below illustrates the role of FabF in the FASII pathway and its inhibition by **platensimycin**.



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